Tiotropiumbromid

Übersicht

Beschreibung

Spiriva, known chemically as tiotropium bromide, is a long-acting bronchodilator used primarily in the management of chronic obstructive pulmonary disease (COPD) and asthma . It works by relaxing the muscles in the airways, thereby increasing airflow to the lungs . Spiriva is available in two forms: Spiriva HandiHaler and Spiriva Respimat .

Wissenschaftliche Forschungsanwendungen

Chemie: Tiotropiumbromid wird auf seine chemische Stabilität und Reaktivität unter verschiedenen Bedingungen untersucht. Forscher untersuchen seine Wechselwirkungen mit anderen Verbindungen und sein Verhalten in verschiedenen Lösungsmitteln .

Biologie: In der biologischen Forschung wird this compound verwendet, um seine Auswirkungen auf zelluläre Signalwege und seine Wechselwirkungen mit muskarinischen Rezeptoren zu untersuchen. Es dient als Modellverbindung für das Verständnis der Pharmakodynamik von Anticholinergika .

Medizin: this compound wird in klinischen Studien umfassend eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung von Atemwegserkrankungen wie COPD und Asthma zu bewerten. Es wird auch auf seine potenziellen Vorteile bei anderen Atemwegserkrankungen untersucht .

Industrie: In der pharmazeutischen Industrie ist this compound ein wichtiger Bestandteil bei der Entwicklung von Inhalationen. Seine Formulierung und Verabreichungsmechanismen werden optimiert, um die Patientencompliance und die therapeutischen Ergebnisse zu verbessern .

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch kompetitive und reversible Bindung an die M3-Muskarinrezeptoren in der glatten Bronchialmuskulatur . Dies antagonisiert die cholinergen Wirkungen von Acetylcholin, was zu einer Entspannung der glatten Bronchialmuskulatur und Bronchodilatation führt . Die lang anhaltende Wirkung der Verbindung ist auf ihre langsame Dissoziation von den M3-Rezeptoren zurückzuführen, die eine anhaltende Bronchodilatation bewirkt .

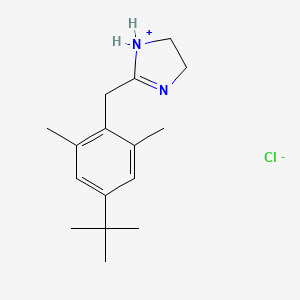

Ähnliche Verbindungen:

Ipratropiumbromid: Ein weiteres Anticholinergikum, das bei ähnlichen Indikationen eingesetzt wird, aber eine kürzere Wirkungsdauer hat.

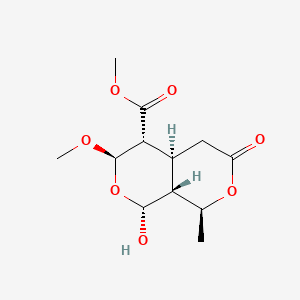

Aclidiniumbromid: Ein lang wirkender Muskarinantagonist mit ähnlichem Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

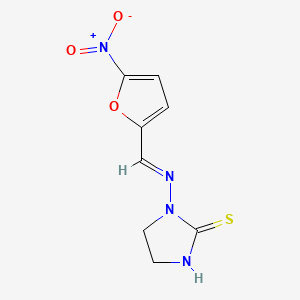

Glycopyrrolat: Wird in Kombination mit anderen Bronchodilatatoren zur Behandlung der COPD eingesetzt.

Einzigartigkeit: this compound ist aufgrund seiner langen Wirkungsdauer einzigartig, die eine einmal tägliche Dosierung ermöglicht. Dies verbessert die Patientencompliance im Vergleich zu kurz wirkenden Bronchodilatatoren . Zusätzlich minimiert seine hohe Selektivität für M3-Rezeptoren Nebenwirkungen, die mit nicht-selektiven Anticholinergika verbunden sind .

Wirkmechanismus

Target of Action

Tiotropium bromide primarily targets the M3 muscarinic receptors located in the airways . These receptors play a crucial role in the regulation of smooth muscle tone in the airways. By acting on these receptors, tiotropium bromide can influence the bronchodilation process .

Mode of Action

Tiotropium bromide is an antimuscarinic agent , often referred to as an anticholinergic . It interacts with its targets, the M3 muscarinic receptors, by binding to them in a reversible and competitive manner . This interaction results in the relaxation of the smooth muscle in the airways, leading to bronchodilation .

Biochemical Pathways

The primary biochemical pathway affected by tiotropium bromide is the muscarinic acetylcholine receptor signaling pathway . By blocking the action of acetylcholine on the M3 muscarinic receptors, tiotropium bromide prevents the contraction of the smooth muscle in the airways . This leads to bronchodilation and improved airflow.

Pharmacokinetics

After inhalation, tiotropium bromide reaches maximal plasma concentrations within five minutes . It has a long dissociation half-life from the M3 receptor, which allows for once-daily administration . The compound is metabolized in the liver, primarily by the CYP2D6 and CYP3A4 enzymes . Its elimination half-life is approximately 5-6 days, and it is excreted via the kidneys .

Result of Action

The primary molecular effect of tiotropium bromide’s action is the relaxation of the smooth muscle in the airways , leading to bronchodilation . This results in improved airflow and reduced symptoms in conditions such as chronic obstructive pulmonary disease (COPD) and asthma . Clinically, this manifests as improved lung function, reduced dyspnea, and decreased frequency of exacerbations .

Biochemische Analyse

Biochemical Properties

Tiotropium bromide acts mainly on M3 muscarinic receptors located in the airways to produce smooth muscle relaxation and bronchodilation . It is more specific for the subset of muscarinic receptors commonly found in the lungs than other similar drugs .

Cellular Effects

Tiotropium bromide, when inhaled, has a significant impact on various types of cells and cellular processes. It influences cell function by producing smooth muscle relaxation and bronchodilation, which helps in managing conditions like COPD and asthma .

Molecular Mechanism

The molecular mechanism of action of Tiotropium bromide involves binding to the muscarinic receptors in the bronchial smooth musculature. This active substance reversibly and competitively occupies the receptor subtype M3, thus blocking the bronchoconstrictive effects of acetylcholine .

Temporal Effects in Laboratory Settings

In laboratory settings, Tiotropium bromide has shown significant improvements in lung function over time. For instance, it has been observed to improve forced expiratory volume in 1 second (FEV1) and forced vital capacity (FVC) in patients with COPD .

Metabolic Pathways

Tiotropium bromide is metabolized in the liver, with about 25% of the metabolism involving cytochrome P450 enzymes CYP2D6 and CYP3A4 . The metabolism of Tiotropium can be increased when combined with certain other drugs .

Transport and Distribution

Tiotropium bromide is administered by inhalation through the mouth . After inhalation, it is distributed within the body, with a bioavailability of 19.5% . The elimination half-life of Tiotropium bromide is 5–6 days, and it is excreted through the kidneys .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cells of the bronchial smooth musculature where it binds to the M3 muscarinic receptors .

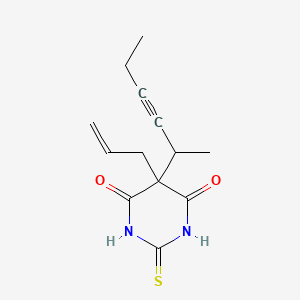

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Tiotropiumbromid wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beginnt mit der Herstellung der Zwischenverbindung, die die Reaktion von Tropin mit Thiophen-2-carbonylchlorid beinhaltet. Diese Zwischenverbindung wird dann mit Methylbromid umgesetzt, um this compound zu erhalten .

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von this compound groß angelegte chemische Reaktoren, in denen die Reaktionsbedingungen wie Temperatur, Druck und pH-Wert sorgfältig gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird dann durch Kristallisations- und Filtrationsverfahren gereinigt .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, obwohl diese für seine pharmakologische Aktivität in der Regel nicht relevant sind.

Reduktion: Reduktionsreaktionen sind nicht üblicherweise mit this compound verbunden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere nukleophile Substitution, aufgrund des Vorhandenseins von Bromid.

Häufige Reagenzien und Bedingungen:

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat.

Substitution: Nukleophile wie Hydroxid-Ionen können das Bromid-Ion unter basischen Bedingungen ersetzen.

Hauptprodukte:

Oxidation: Oxidierte Derivate von Tiotropium.

Substitution: Substituierte Tiotropiumderivate, bei denen das Bromid-Ion durch ein anderes Nukleophil ersetzt wird.

Vergleich Mit ähnlichen Verbindungen

Ipratropium bromide: Another anticholinergic bronchodilator used for similar indications but with a shorter duration of action.

Aclidinium bromide: A long-acting muscarinic antagonist with a similar mechanism of action but different pharmacokinetic properties.

Glycopyrrolate: Used in combination with other bronchodilators for the treatment of COPD.

Uniqueness: Tiotropium bromide is unique due to its long duration of action, which allows for once-daily dosing. This improves patient adherence compared to shorter-acting bronchodilators . Additionally, its high selectivity for M3 receptors minimizes side effects associated with non-selective anticholinergic agents .

Eigenschaften

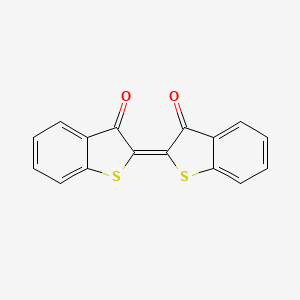

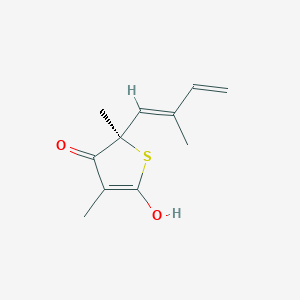

IUPAC Name |

[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/t11?,12-,13+,16-,17+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHNAVOVODVIMG-RGECMCKFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044214 | |

| Record name | Tiotropium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136310-93-5 | |

| Record name | Tiotropium bromide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136310935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiotropium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,2β,4β,5α,7β)-7-[(2-Hydroxy-2,2-di-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOTROPIUM BROMIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX112XZP0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

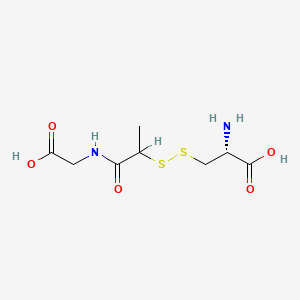

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

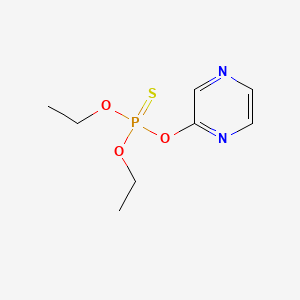

Feasible Synthetic Routes

A: Tiotropium bromide is a long-acting muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors. It demonstrates high affinity for M1 and M3 muscarinic receptor subtypes, with a higher selectivity for M3 receptors. [] By blocking M3 receptors in the airways, tiotropium bromide inhibits bronchoconstriction, leading to bronchodilation and improved airflow. [] This bronchodilatory effect translates into improvements in lung function parameters like FEV1 (forced expiratory volume in one second) and FVC (forced vital capacity). [, , , , ]

A: Unfortunately, the provided research papers do not specify the molecular formula or weight of tiotropium bromide. For detailed structural information, it is recommended to consult resources like PubChem or DrugBank. Some papers mention the existence of different crystalline forms of tiotropium bromide and their characterization. One paper describes the crystalline form of tiotropium bromide and provides its powder X-ray diffractogram, DSC spectrum, TGA spectrum, FT-IR, and FT-Raman spectrum. [] Another paper discusses the crystalline tiotropium bromide monohydrate, its preparation process, and its potential for use in medicinal products. []

ANone: The provided research focuses mainly on the therapeutic applications of tiotropium bromide and does not delve into its material compatibility or stability under various conditions beyond its formulation in inhalable powders. Further research or resources specific to material science would be needed to address these aspects.

A: The available research does not indicate any catalytic properties associated with tiotropium bromide. Its primary mechanism of action revolves around its antagonism of muscarinic receptors, specifically M3 receptors, leading to bronchodilation. []

ANone: None of the provided research articles utilize computational chemistry or modeling techniques to study tiotropium bromide. Further research exploring these methodologies could potentially provide valuable insights into the drug's interactions with its target, its pharmacokinetic properties, and potential for structural modifications to enhance its therapeutic profile.

A: The provided research mainly focuses on tiotropium bromide's efficacy and safety in various formulations, including dry powder inhalers. [, , , ] While specific stability data is limited in these papers, the successful development and utilization of dry powder inhaler formulations suggest strategies to ensure its stability within these delivery systems. One study mentions that tiotropium bromide is typically formulated with lactose as an excipient in these inhalers. [] This formulation approach facilitates efficient drug delivery to the lungs while minimizing systemic exposure and side effects. [] Further research and resources dedicated to pharmaceutical formulation and stability would be needed for a comprehensive understanding of this aspect.

A: Tiotropium bromide, as a quaternary ammonium compound, exhibits limited systemic absorption following inhalation, contributing to its long duration of action and reduced risk of systemic side effects. [, ] Following inhalation, a significant portion of the drug is deposited in the lungs, where it binds to muscarinic receptors in the airways. [] The limited systemic absorption also suggests a low potential for drug interactions involving metabolic enzymes. [] The fraction of the drug that does reach systemic circulation is primarily eliminated unchanged in the urine. []

A: Numerous studies have investigated the efficacy of tiotropium bromide in vitro and in vivo. In vitro studies have shown that tiotropium bromide effectively inhibits human monocyte chemotaxis, a key process in inflammation. [] Additionally, tiotropium bromide has been found to attenuate respiratory syncytial virus (RSV) replication in epithelial cells, suggesting a potential protective effect against RSV-induced exacerbations in COPD patients. []

ANone: As the focus is on the scientific aspects of tiotropium bromide, detailed information regarding side effects, drug interactions, or contraindications will not be provided. It's important to consult with a healthcare professional for personalized medical advice.

A: Tiotropium bromide is primarily administered via inhalation using a dry powder inhaler. [] This route of administration allows for direct delivery to the lungs, targeting the site of action in the airways and minimizing systemic exposure. [] The use of a dry powder formulation further enhances drug deposition in the lungs, improving its therapeutic efficacy. []

ANone: While some studies have explored inflammatory markers in COPD, the research provided does not pinpoint specific biomarkers directly linked to tiotropium bromide efficacy, treatment response monitoring, or adverse effect prediction. Investigating potential biomarkers could be a valuable avenue for personalized medicine approaches.

ANone: Several analytical techniques have been employed in the research to analyze tiotropium bromide. These include:

- High-performance liquid chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is widely used to determine the related substances in tiotropium bromide crude drug and the content of the main component in tiotropium bromide dry powder inhalation. [, ]

- Enzyme-linked immunosorbent assay (ELISA): ELISA is used to measure the levels of various biomarkers and inflammatory mediators in biological samples, providing insights into the drug's effects on inflammatory pathways. [, , ]

ANone: The provided research focuses on the clinical and pharmacological aspects of tiotropium bromide, and does not cover environmental impact, dissolution/solubility, alternatives, or other aspects related to its manufacturing, disposal, or lifecycle assessment. Further research focusing on these specific areas would be required for a comprehensive understanding.

ANone: Tiotropium bromide represents a significant advancement in COPD therapy. Its development stemmed from the need for long-acting bronchodilators to provide sustained relief from symptoms and improve lung function in individuals with COPD. Key milestones include:

- Establishment as a cornerstone therapy: It has become a cornerstone medication for managing COPD, with numerous clinical trials demonstrating its efficacy and safety profile. [, ]

ANone: Tiotropium bromide research benefits from collaborations among various scientific disciplines, including:

- Respiratory medicine: Pulmonologists and respiratory therapists play a crucial role in conducting clinical trials, evaluating the drug's efficacy in real-world settings, and optimizing treatment strategies for COPD patients. [, , ]

- Pharmacology and pharmaceutical sciences: Scientists in these fields contribute to understanding the drug's mechanism of action, pharmacokinetic properties, formulation development, and analytical method development for its characterization. [, , , ]

- Immunology and cell biology: Researchers in these areas investigate the potential anti-inflammatory effects of tiotropium bromide and its impact on immune cells involved in the pathogenesis of COPD. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.